1-Bromo-1-cyclohexene
Overview
Description
1-Bromo-1-cyclohexene is an organic compound with the molecular formula C₆H₉Br It is a brominated derivative of cyclohexene, characterized by the presence of a bromine atom attached to the first carbon of the cyclohexene ring
Mechanism of Action
Target of Action
1-Bromo-1-cyclohexene, also known as 1-Bromocyclohex-1-ene, is a brominated compound that primarily targets unsaturated bonds in organic molecules . The bromine atom in the compound is highly reactive and can readily participate in addition reactions with unsaturated organic compounds .
Mode of Action
The mode of action of this compound involves the interaction of the bromine atom with the unsaturated bonds of organic compounds . This interaction typically results in the addition of the bromine atom across the unsaturated bond, leading to the formation of a brominated organic compound . The bromination reaction is facilitated by the presence of UV light or heat .
Biochemical Pathways
It is known that brominated compounds can participate in various biochemical reactions, including those involving unsaturated organic compounds .
Result of Action
The primary result of the action of this compound is the bromination of unsaturated organic compounds . This can lead to changes in the physical and chemical properties of the target molecules, potentially altering their biological activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of UV light or heat can facilitate the bromination reaction . Additionally, the pH and polarity of the environment can also affect the reactivity of the bromine atom in the compound.
Preparation Methods
1-Bromo-1-cyclohexene can be synthesized through several methods. One common synthetic route involves the bromination of cyclohexene. This reaction typically uses bromine (Br₂) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalytic systems to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-Bromo-1-cyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R), leading to the formation of different substituted cyclohexene derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclohexadiene.
Addition Reactions: The compound can also participate in addition reactions, such as the addition of hydrogen bromide (HBr) to form 1,2-dibromocyclohexane.
Scientific Research Applications
1-Bromo-1-cyclohexene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of new materials, such as polymers and resins, where its unique structure imparts specific properties to the final product.
Comparison with Similar Compounds
1-Bromo-1-cyclohexene can be compared with other brominated cyclohexene derivatives, such as:
1,2-Dibromocyclohexane: Formed by the addition of bromine to cyclohexene, this compound has two bromine atoms attached to adjacent carbons, making it more reactive in certain substitution and elimination reactions.
1-Bromo-2-cyclohexene: This isomer has the bromine atom attached to the second carbon of the cyclohexene ring, leading to different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific reactivity patterns and the ability to serve as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromocyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUMXSSCYUMVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334140 | |
Record name | 1-Bromo-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044-08-8 | |
Record name | 1-Bromo-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-1-cyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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